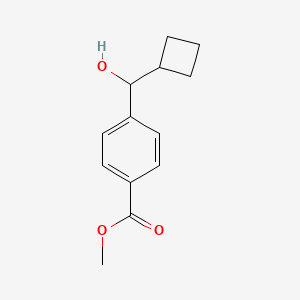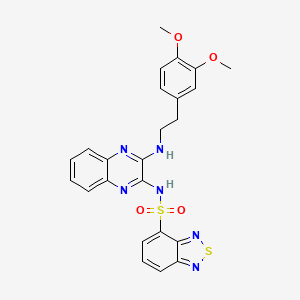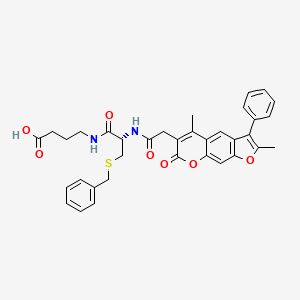
C26H20Cl2N2O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C26H20Cl2N2O3 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes two chlorine atoms, two nitrogen atoms, and three oxygen atoms, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C26H20Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as chlorination, nitration, and esterification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of This compound is carried out on a larger scale using optimized synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
C26H20Cl2N2O3: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
C26H20Cl2N2O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between different biomolecules.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of C26H20Cl2N2O3 involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
C26H20Cl2N2O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar molecular structures but different functional groups or substituents. For example, compounds with different halogen atoms or varying numbers of nitrogen or oxygen atoms can be compared to understand the effects of these variations on the compound’s properties and applications.
List of Similar Compounds
C26H20Cl2N2O2: A similar compound with one less oxygen atom.
C26H20Br2N2O3: A compound with bromine atoms instead of chlorine.
C26H20Cl2N2O4: A compound with one additional oxygen atom.
These comparisons help in understanding the structure-activity relationships and the unique features of This compound that make it suitable for specific applications.
Propriétés
Formule moléculaire |
C26H20Cl2N2O3 |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
(3E,11aS)-3-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-11,11a-dihydro-6H-pyrazino[1,2-b]isoquinoline-1,4-dione |
InChI |
InChI=1S/C26H20Cl2N2O3/c27-20-8-7-19(22(28)13-20)15-33-21-9-5-16(6-10-21)11-23-26(32)30-14-18-4-2-1-3-17(18)12-24(30)25(31)29-23/h1-11,13,24H,12,14-15H2,(H,29,31)/b23-11+/t24-/m0/s1 |
Clé InChI |
BHOBHPMVYRRPRJ-IGOKWDKFSA-N |
SMILES isomérique |
C1[C@H]2C(=O)N/C(=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2CC5=CC=CC=C51 |
SMILES canonique |
C1C2C(=O)NC(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2CC5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)




![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)

![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
